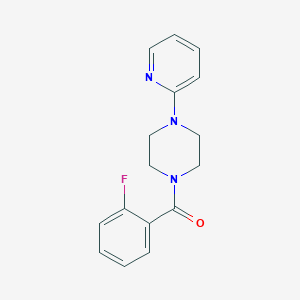![molecular formula C25H30N4S B11989411 (1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11989411.png)
(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a propenal group with a tetrahydrobenzothieno pyrimidinyl hydrazone moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone typically involves multi-step organic reactions. The initial step often includes the preparation of the propenal group through aldol condensation. This is followed by the formation of the tetrahydrobenzothieno pyrimidinyl hydrazone moiety via cyclization and hydrazone formation reactions. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and reduce costs. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of (1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL hydrazone : Lacks the propenal group.
(1E,2E)-2-Methyl-3-phenyl-2-propenal hydrazone: Lacks the tetrahydrobenzothieno pyrimidinyl moiety.
Uniqueness
The uniqueness of (1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)hydrazone lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.
Eigenschaften
Molekularformel |
C25H30N4S |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
6-(2-methylbutan-2-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H30N4S/c1-5-25(3,4)19-11-12-21-20(14-19)22-23(26-16-27-24(22)30-21)29-28-15-17(2)13-18-9-7-6-8-10-18/h6-10,13,15-16,19H,5,11-12,14H2,1-4H3,(H,26,27,29)/b17-13+,28-15+ |
InChI-Schlüssel |
VPSXTLJIGYFAFD-GSFQBOBKSA-N |
Isomerische SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C(=C/C4=CC=CC=C4)/C |
Kanonische SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC(=CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11989331.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989334.png)

![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide](/img/structure/B11989342.png)

![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide](/img/structure/B11989354.png)



![3-(4-bromophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989388.png)

![6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11989392.png)
